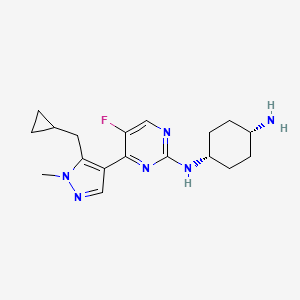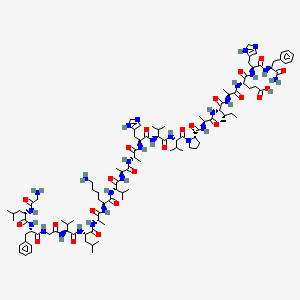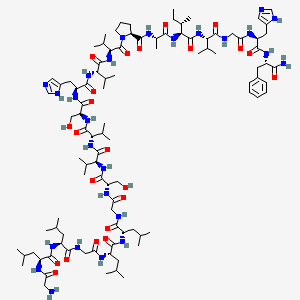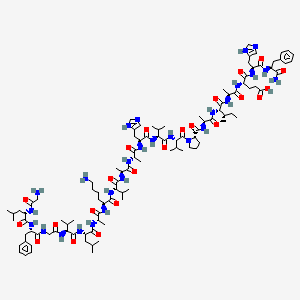
Casein Kinase inhibitor A86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein Kinase Inhibitor A86 is a potent and orally active inhibitor of casein kinase 1 alpha. This compound also inhibits cyclin-dependent kinase 7 and cyclin-dependent kinase 9. Casein kinase 1 alpha is a multifunctional protein that regulates various cellular processes, including membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation. Given its involvement in diverse cellular, physiological, and pathological processes, casein kinase 1 alpha is a promising therapeutic target .
Preparation Methods
The synthesis of Casein Kinase Inhibitor A86 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Casein Kinase Inhibitor A86 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Casein Kinase Inhibitor A86 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of casein kinase 1 alpha in various chemical reactions and pathways.
Biology: Employed in biological studies to investigate the functions of casein kinase 1 alpha in cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to induce apoptosis in leukemia cells and its potent anti-leukemic activities.
Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase 1 alpha and related pathways .
Mechanism of Action
Casein Kinase Inhibitor A86 exerts its effects by inhibiting the activity of casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. The inhibition of casein kinase 1 alpha leads to the stabilization of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells. Additionally, the compound affects various signaling pathways, including the Wnt/β-catenin pathway, by inhibiting the phosphorylation of key proteins involved in these pathways .
Comparison with Similar Compounds
Casein Kinase Inhibitor A86 is unique in its ability to inhibit multiple kinases, including casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. Similar compounds include:
Casein Kinase Inhibitor A51: Another inhibitor of casein kinase 1 alpha with different potency and selectivity.
Cyclin-Dependent Kinase Inhibitor Roscovitine: Inhibits cyclin-dependent kinases but does not target casein kinase 1 alpha.
Lenalidomide: A thalidomide analog that induces the degradation of casein kinase 1 alpha but has different molecular targets and mechanisms of action .
This compound stands out due to its potent and selective inhibition of multiple kinases, making it a valuable tool for scientific research and a promising candidate for therapeutic development.
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
AIKLVQSPNGNFAASFVLDGTKWIFKSKYYDSSKGYWVGIYEVWDRK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






